N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]cyclopropanecarboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]cyclopropanecarboxamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Mechanism of Action
Target of Action
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]cyclopropanecarboxamide is a benzothiazole-based compound . Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis . Therefore, it can be inferred that the primary target of this compound could be related to the cellular components of M. tuberculosis.
Mode of Action
Pharmacokinetics
The compound’s synthesis was achieved under relatively milder reaction conditions using dimethyl formamide as solvent , which might influence its pharmacokinetic properties.
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]cyclopropanecarboxamide can be achieved through various synthetic routes. One common method involves the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . Another approach includes the Knoevenagel condensation reaction of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]cyclopropanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with chloroacetyl chloride produces 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]cyclopropanecarboxamide has a wide range of scientific research applications. In chemistry, it is used as a scaffold for the synthesis of various bioactive molecules . In biology, it has been investigated for its antimicrobial, antifungal, and anticancer properties . In medicine, benzothiazole derivatives, including this compound, have shown potential as anti-tubercular agents . Additionally, it is used in the development of new methods for the natural product-inspired bioactive glycohybrids .
Comparison with Similar Compounds
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]cyclopropanecarboxamide can be compared with other benzothiazole derivatives, such as N-(1,3-benzothiazol-2-yl)-2-chloroacetamide and 3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one . These compounds share similar structural features but differ in their specific substituents and biological activities.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-14-8-7-11(18-16(21)10-5-6-10)9-12(14)17-19-13-3-1-2-4-15(13)22-17/h1-4,7-10,20H,5-6H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJLDHQDRBVLKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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